![molecular formula C22H30O2 B1665509 Anordiol CAS No. 1045-29-0](/img/structure/B1665509.png)
Anordiol
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Overview
Description
Anordiol, the dihydroxylated metabolite of anordrin, is an antiestrogen with estrogenic activity that is known to inhibit fertility.
Scientific Research Applications
Scientific Applications of Anordiol
This compound, a dihydroxylated active metabolite of anordrin, exhibits estrogenic activity and has been investigated for its effects on aquaporin function and as a potential agent to eliminate side effects of other medications . Anordrin itself, is a synthetic steroidal selective estrogen receptor modulator (SERM) used as an emergency contraceptive in China .
Effects on Aquaporins
- Inhibition of Osmotic Water Permeability: Research indicates that both acetazolamide and this compound can inhibit the osmotic water permeability of AQP1-cRNA injected oocytes, though via different mechanisms . Acetazolamide functionally inhibits the osmotic water permeability of AQP1, while this compound primarily decreases the amount of AQP1 protein expressed in the oocyte membrane .
- Mechanism of Action: this compound does not directly inhibit the osmotic permeability of AQP1 that has been expressed in Xenopus oocyte membrane. However, after a 72-hour incubation, it significantly inhibits AQP1 protein expression in a dose-dependent manner . Studies have shown that after incubation for 72 h with this compound (10 µmol/L), the quantity of AQP1 in the oocyte membrane was decreased dramatically (P<0.05) .
- Western Blotting Analysis: Western blotting analyses have confirmed that this compound reduces the expression of AQP1 protein in Xenopus oocyte membranes after 72 hours of treatment, with higher concentrations showing a more significant inhibitory effect .
Potential Therapeutic Applications
- Tamoxifen Side Effects: Anordrin, the precursor to this compound, has been found to inhibit tamoxifen-induced endometrial epithelial cell proliferation, suggesting a potential application in reducing the side effects of tamoxifen .
- Aquaporin-Based Therapeutics: Aquaporins (AQPs) are considered potential drug targets for various diseases, including kidney diseases, cancer, obesity, glaucoma, brain edema, and epilepsy . this compound's demonstrated effect on AQP1 expression suggests it could be further explored in aquaporin-based therapeutics .
Data Table: Effects of this compound on AQP1 Expression
Treatment Duration | This compound Concentration | Effect on AQP1 Expression | Statistical Significance |
---|---|---|---|
15 minutes | All tested doses | No significant effect | N/A |
72 hours | 10 µmol/L | Dramatic decrease in AQP1 protein quantity | P < 0.05 |
Metal-Based Compounds in AQP Inhibition
Properties
CAS No. |
1045-29-0 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]indene-2,6-diol |
InChI |
InChI=1S/C22H30O2/c1-5-21(23)13-15-7-8-16-17(19(15,3)14-21)9-11-20(4)18(16)10-12-22(20,24)6-2/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1 |
InChI Key |
HUUUMTTWAPMBMU-ZBJWQKIUSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,17,diethynyl-2,17-dihydroxy-A-norandrostane A-norandrostane-2 alpha,17 alpha-diethynyl-2 beta,17 beta-diol AF 45 AF-45 anordiol anordiol, (2beta,17alpha)-isomer anordiol, (2beta,5alpha,17alpha)-isomer anordiol, (5alpha,17alpha)-isomer H 241 H241 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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